molecular formula C5H5N3O3 B1587491 2-Imino-4-nitropyridin-1(2H)-ol CAS No. 52092-45-2

2-Imino-4-nitropyridin-1(2H)-ol

Cat. No. B1587491
CAS RN: 52092-45-2
M. Wt: 155.11 g/mol
InChI Key: JBLZCSZQDBHOAQ-UHFFFAOYSA-N
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Description

2-Imino-4-nitropyridin-1(2H)-ol is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is also known as 2-IPNO and has a molecular formula of C6H5N3O3. The synthesis of this compound is crucial to understanding its properties and potential applications.

Mechanism Of Action

The mechanism of action of 2-Imino-4-nitropyridin-1(2H)-ol is not fully understood. However, studies have suggested that this compound inhibits the production of inflammatory cytokines, which are responsible for the inflammatory response. This inhibition leads to a reduction in inflammation and pain.

Biochemical And Physiological Effects

Studies have shown that 2-Imino-4-nitropyridin-1(2H)-ol has several biochemical and physiological effects. This compound has been shown to reduce the production of nitric oxide, which is a potent mediator of inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species, which are responsible for oxidative stress and tissue damage.

Advantages And Limitations For Lab Experiments

One of the significant advantages of 2-Imino-4-nitropyridin-1(2H)-ol is its potent anti-inflammatory and analgesic properties. This makes it a potential candidate for the development of new drugs. However, there are some limitations to the use of this compound in lab experiments. One of the limitations is the low yield of the synthesis reaction, which can make it challenging to obtain large quantities of the compound.

Future Directions

There are several future directions for the research on 2-Imino-4-nitropyridin-1(2H)-ol. One of the potential directions is the development of new drugs based on this compound. Researchers can explore the use of this compound in the treatment of various inflammatory and pain-related conditions. Additionally, further studies can be conducted to understand the mechanism of action of this compound, which can lead to the development of more effective drugs.
Conclusion:
In conclusion, 2-Imino-4-nitropyridin-1(2H)-ol is a chemical compound that has potential applications in various scientific fields. The synthesis of this compound is crucial to understanding its properties and potential applications. The anti-inflammatory and analgesic properties of this compound make it a potential candidate for the development of new drugs. Further research is necessary to explore the full potential of this compound and its future applications.

Scientific Research Applications

2-Imino-4-nitropyridin-1(2H)-ol has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have identified that this compound has potent anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

1-hydroxy-4-nitropyridin-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3,6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLZCSZQDBHOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=N)C=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397949
Record name 2-Imino-4-nitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Imino-4-nitropyridin-1(2H)-ol

CAS RN

52092-45-2
Record name NSC112720
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-4-nitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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